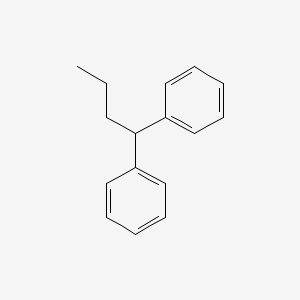

1,1-Diphenylbutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylbutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFDQMKAGLCYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061053 | |

| Record name | 1,1-Diphenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-79-9 | |

| Record name | 1,1′-Butylidenebis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-butylidenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-butylidenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Diphenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diphenylbutane (CAS Number: 719-79-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylbutane, also known by its IUPAC name 1-phenylbutylbenzene, is an aromatic hydrocarbon. Its chemical structure features a butane chain with two phenyl substituents attached to the first carbon atom. This compound and its derivatives are of interest in organic synthesis and medicinal chemistry as scaffolds for creating more complex molecules. This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and safety information for this compound.

Physicochemical Properties

The physicochemical properties of this compound have been reported by various sources. The following tables summarize the available quantitative data. It is important to note that some discrepancies may exist between different data sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 719-79-9 | PubChem[1], Guidechem[2] |

| Molecular Formula | C₁₆H₁₈ | PubChem[1], Guidechem[2] |

| Molecular Weight | 210.31 g/mol | PubChem[1] |

| Appearance | No data available | - |

| Melting Point | -25.2 °C | Guidechem |

| Boiling Point | 287 °C at 760 mmHg | Guidechem |

| Density | 0.959 g/cm³ | Guidechem |

| Refractive Index | 1.546 | Guidechem |

Table 2: Computed Properties

| Property | Value | Source(s) |

| XLogP3-AA | 5.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 210.140850574 Da | PubChem[1] |

| Monoisotopic Mass | 210.140850574 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the two phenyl groups, a triplet for the terminal methyl group of the butyl chain, a multiplet for the adjacent methylene group, another multiplet for the second methylene group, and a triplet for the methine proton attached to the two phenyl groups.

-

¹³C NMR: The spectrum should display distinct signals for the different carbon atoms in the phenyl rings and the butyl chain.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, as well as C=C stretching for the aromatic rings, are expected.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 210.31. Fragmentation patterns would likely involve the loss of alkyl fragments and the formation of resonance-stabilized carbocations.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, it can be synthesized through established organometallic reactions. One plausible approach is the reaction of a propyl Grignard reagent with benzophenone, followed by reduction of the resulting tertiary alcohol.

Illustrative Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction

The following is a general procedure for the synthesis of a tertiary alcohol, which is a key intermediate in one potential synthesis of this compound. This is an illustrative protocol and would need to be adapted and optimized for the specific synthesis of 1,1-diphenyl-1-butanol.

Reaction: Propylmagnesium bromide + Benzophenone → 1,1-Diphenyl-1-butanol

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether

-

Benzophenone

-

Aqueous solution of a weak acid (e.g., ammonium chloride) for workup

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to activate the magnesium. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until most of the magnesium has reacted.

-

Reaction with Benzophenone: A solution of benzophenone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.

-

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,1-diphenyl-1-butanol.

-

Reduction to this compound: The resulting tertiary alcohol would then need to be reduced to the corresponding alkane. This can be achieved through various methods, such as treatment with a strong acid and a reducing agent like triethylsilane.

Caption: Illustrative synthesis of this compound via a Grignard reaction.

Reactivity and Chemical Hazards

This compound is an aromatic hydrocarbon and is expected to exhibit reactivity typical of this class of compounds.

-

Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The butyl group is an ortho-, para-directing group.

-

Oxidation: The benzylic C-H bond is susceptible to oxidation.

-

Stability: The compound is expected to be relatively stable under normal conditions.

Information regarding the specific hazards of this compound is limited. However, as an aromatic hydrocarbon, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be used. For a closely related compound, 1,1-diphenylethane, the safety data indicates it may be fatal if swallowed and enters airways, causes skin irritation, and is harmful if inhaled[3].

Biological Activity and Toxicology

There is a lack of specific studies on the biological activity and toxicology of this compound. However, based on its structure as an aromatic hydrocarbon, some general toxicological properties can be inferred. Aromatic hydrocarbons can have various effects on biological systems, and their toxicity can depend on factors such as the route and duration of exposure. Some substituted diphenylalkanes have been investigated for their potential cytotoxic effects against cancer cell lines[4][5]. However, no such data is currently available for this compound.

Given the absence of specific toxicological data, it is prudent to treat this compound as a potentially hazardous substance. Exposure should be minimized, and appropriate safety precautions should be taken during handling and disposal.

Caption: Hierarchical classification of this compound.

Conclusion

This compound (CAS: 719-79-9) is an aromatic hydrocarbon with potential applications in chemical synthesis. While its basic physicochemical properties are documented, there is a notable lack of publicly available experimental data, particularly spectroscopic and detailed synthesis protocols. Furthermore, specific information on its biological activity and toxicology is not available. Researchers working with this compound should exercise caution and may need to generate their own analytical and safety data. This guide serves as a summary of the currently available information and highlights areas where further research is needed.

References

- 1. Benzene, 1,1'-butylidenebis- | C16H18 | CID 69753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. nctius.com [nctius.com]

- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physicochemical Properties of 1,1-Diphenylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties of 1,1-diphenylbutane. Due to the limited availability of experimental data for this specific compound, this guide also includes information on its isomers and derivatives to offer valuable context and comparative data. Furthermore, it details general experimental protocols for the synthesis of 1,1-diarylalkanes and the determination of key physicochemical properties. Where experimental data for this compound is unavailable, predicted values from computational models are provided. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound and related chemical structures.

Introduction

This compound is an aromatic hydrocarbon. Its molecular structure, consisting of a butane chain with two phenyl groups attached to the first carbon atom, suggests it is a nonpolar compound with low reactivity. Understanding its physicochemical properties is crucial for its potential applications in organic synthesis, materials science, and as a scaffold in drug discovery. This guide summarizes the known and predicted properties of this compound and provides methodologies for its synthesis and characterization.

Physicochemical Properties

A significant challenge in compiling this guide is the scarcity of experimentally determined physicochemical data for this compound. Therefore, the following tables include a combination of predicted data for this compound and experimental data for its close isomer, 1,4-diphenylbutane, and a related compound, 1,1-diphenylbut-1-ene, to provide a comparative perspective.

Table 1: General and Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈ | - |

| Molecular Weight | 210.31 g/mol | - |

| Predicted Boiling Point | 295 °C | [1] |

| Predicted Density | Not Available | - |

| Predicted Solubility | Insoluble in water; Soluble in nonpolar organic solvents like hexane, toluene, and diethyl ether. | General principle of "like dissolves like".[2][3][4][5] |

| CAS Number | Not Found | - |

Table 2: Experimental Properties of Isomers and Related Compounds

| Property | 1,4-Diphenylbutane | 1,1-Diphenylbut-1-ene |

| CAS Number | 1083-56-3[3][6][7] | 1726-14-3[8][9] |

| Molecular Formula | C₁₆H₁₈[3][7] | C₁₆H₁₆[8] |

| Molecular Weight | 210.31 g/mol [3] | 208.30 g/mol [8] |

| Physical State | Solid[3] | - |

| Melting Point | 57-61 °C[10] | -1.19 °C[11] |

| Boiling Point | ~430 °C[10] | 294.75 °C[11] |

| Density | - | 0.9901 g/cm³[11] |

| Solubility | Insoluble in water; Soluble in organic solvents.[10] | - |

Experimental Protocols

Synthesis of 1,1-Diarylalkanes

General Procedure:

-

To a reaction vessel, add the terminal alkene (e.g., 1-butene), an aryl halide (e.g., bromobenzene), and an arylboronic acid (e.g., phenylboronic acid).

-

Add a nickel catalyst, such as Ni(NO₃)₂·6H₂O.[12]

-

A suitable solvent, such as cyclopentyl methyl ether (CPME), is used.[12]

-

A base, for instance, sodium methoxide (NaOMe), is added to the mixture.[12]

-

The reaction mixture is heated under an inert atmosphere for a specified period.

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The crude product is then purified using techniques like flash column chromatography to yield the 1,1-diarylalkane.[12]

A variety of functionalized triarylmethane and 1,1‐diarylalkane derivatives can also be prepared via a transition‐metal‐free, one‐pot, two‐step procedure, involving the reaction of various benzal diacetates with organozinc reagents.[11] Another approach involves the asymmetric Ni-catalyzed reductive cross-coupling of (hetero)aryl iodides and benzylic chlorides to prepare enantioenriched 1,1-diarylalkanes.[10][13]

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined using the Thiele tube method or by distillation.[14][15][16][17]

Thiele Tube Method:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[16]

Determination of Density

The density of a liquid organic compound can be determined using several methods, including the gravimetric buoyancy method and the gas displacement method.[18]

Gravimetric Buoyancy Method (for liquids):

-

A sinker of a known volume is weighed in the air.

-

The same sinker is then weighed while fully submerged in the liquid of unknown density.

-

The density of the liquid is calculated based on the difference in the two weights and the known volume of the sinker, applying Archimedes' principle.[18]

Determination of Solubility

The solubility of an organic compound is typically determined by observing its miscibility with a range of solvents of varying polarities.[2][3][4][5][19]

General Procedure:

-

Add a small, measured amount of the solute (this compound) to a test tube.

-

Add a small, measured volume of the solvent (e.g., water, ethanol, hexane) to the test tube.

-

Agitate the mixture vigorously for a set period.

-

Observe if the solute dissolves completely, partially, or not at all.

-

The process is repeated with different solvents to create a solubility profile. The principle of "like dissolves like" is a good predictor of solubility, where nonpolar compounds are expected to dissolve in nonpolar solvents.[5]

Visualizations

Proposed Synthetic Pathway for this compound

Caption: Proposed synthesis of this compound.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for boiling point determination.

Conclusion

This technical guide consolidates the limited available information on the physicochemical properties of this compound. The lack of experimental data highlights an opportunity for further research to characterize this compound fully. The provided predicted data, along with experimental values for related compounds, offers a valuable starting point for scientists and researchers. The detailed experimental protocols for synthesis and property determination furnish a practical framework for future investigations into this compound and its potential applications. As a compound with a unique 1,1-diarylalkane motif, further study is warranted to explore its potential in various fields of chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Khan Academy [khanacademy.org]

- 6. 1,4-DIPHENYLBUTANE | 1083-56-3 [chemicalbook.com]

- 7. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1,1-DIPHENYLBUT-1-ENE | CAS#:1726-14-3 | Chemsrc [chemsrc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chinesechemsoc.org [chinesechemsoc.org]

- 13. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling to Access 1,1-Diarylalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. byjus.com [byjus.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 19. scribd.com [scribd.com]

Technical Guide: Physicochemical Properties of 1,1-Diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of 1,1-Diphenylbutane, specifically its molecular formula and molecular weight. The information is presented in a clear, tabular format for ease of reference and comparison.

Core Physicochemical Data

The fundamental molecular properties of this compound have been determined based on its chemical structure. As an isomer of 1,2-diphenylbutane, it shares the same molecular formula and, consequently, the same molecular weight.

| Property | Value |

| Molecular Formula | C₁₆H₁₈ |

| Molecular Weight | 210.32 g/mol |

Methodology for Determination

The molecular formula and weight of this compound are not typically determined through wet lab experimentation for routine characterization but are rather calculated based on its known chemical structure.

Molecular Formula Derivation: The name this compound dictates its structure. The "butane" component signifies a four-carbon alkane chain. The "1,1-Diphenyl" prefix indicates that two phenyl groups (C₆H₅) are attached to the first carbon atom of the butane chain. The systematic assembly of these components results in a molecule with 16 carbon atoms and 18 hydrogen atoms, yielding the molecular formula C₁₆H₁₈.

Molecular Weight Calculation: The molecular weight is calculated from the molecular formula using the standard atomic weights of the constituent elements.

-

Carbon (C): 16 atoms × 12.011 u = 192.176 u

-

Hydrogen (H): 18 atoms × 1.008 u = 18.144 u

-

Total Molecular Weight: 192.176 u + 18.144 u = 210.32 u (or g/mol )

Logical Relationship of Isomers

The relationship between this compound and its isomer, 1,2-diphenylbutane, is that they share the same molecular formula but differ in the arrangement of their atoms. This structural difference does not alter the total count of each type of atom, hence they have identical molecular weights.

Note on Experimental Protocols and Signaling Pathways: The determination of the molecular formula and weight of a known chemical compound like this compound is a computational process based on its structure. Therefore, detailed experimental protocols for this purpose are not applicable in this context. Similarly, as a single small molecule, it does not inherently have associated signaling pathways; such diagrams would be relevant to its biological interactions within a specific system, which is beyond the scope of its fundamental physicochemical properties.

Spectroscopic Analysis of 1,1-Diphenylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-diphenylbutane, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted spectroscopic data generated from validated computational models. These predictions offer valuable insights into the structural characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions were generated using reputable online spectroscopic prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.15 | Multiplet | 10H | Ar-H |

| 3.85 | Triplet | 1H | CH |

| 2.10 | Multiplet | 2H | CH₂ |

| 1.30 | Multiplet | 2H | CH₂ |

| 0.90 | Triplet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 145.5 | Ar-C (quaternary) |

| 128.5 | Ar-CH |

| 128.0 | Ar-CH |

| 126.0 | Ar-CH |

| 52.0 | CH |

| 38.0 | CH₂ |

| 23.0 | CH₂ |

| 14.0 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| 760, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Fragments for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 210 | Moderate | [M]⁺ (Molecular Ion) |

| 167 | High | [M - C₃H₇]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): If this compound is a liquid, a drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Setup: The salt plates are mounted in the sample holder of the IR spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then scanned to obtain the IR spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺) and fragment ions.

-

Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

As no specific signaling pathways or complex experimental workflows are associated with a simple organic molecule like this compound, the following diagram illustrates a generalized workflow for the spectroscopic analysis of an unknown organic compound.

An In-Depth Technical Guide to the Synthesis of 1,4-Diphenylbutane for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of a reliable and accessible method for the synthesis of 1,4-diphenylbutane, a valuable building block in organic chemistry and drug discovery. The presented two-step synthesis route is particularly suitable for those with a foundational understanding of organic synthesis techniques. The core of this method involves a Friedel-Crafts acylation followed by a Clemmensen reduction, chosen for its reliability and adaptability in a laboratory setting.

Introduction

1,4-Diphenylbutane is a hydrocarbon featuring a four-carbon aliphatic chain connecting two phenyl groups. This structure serves as a key scaffold in the development of various organic molecules, including pharmaceuticals and materials. While several synthetic strategies exist, this guide focuses on a classical and well-established two-step approach that is both high-yielding and instructive for researchers.

Overview of the Synthetic Pathway

The synthesis of 1,4-diphenylbutane is achieved through a two-step process:

-

Step 1: Friedel-Crafts Acylation. Benzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-oxo-4-phenylbutanoic acid.

-

Step 2: Clemmensen Reduction. The carbonyl group of 4-oxo-4-phenylbutanoic acid is then reduced to a methylene group using a zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl) to yield the final product, 1,4-diphenylbutane.

Caption: Overall synthetic pathway for 1,4-diphenylbutane.

Experimental Protocols

Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation

This procedure details the acylation of benzene with succinic anhydride.

Materials and Equipment:

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Anhydrous benzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 100 mL of anhydrous benzene and 25 g (0.25 mol) of succinic anhydride.

-

Cool the flask in an ice bath and slowly add 67 g (0.5 mol) of anhydrous aluminum chloride in portions with vigorous stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1 hour.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with two 50 mL portions of toluene.

-

Combine the organic extracts and wash them with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent by distillation.

-

The crude 4-oxo-4-phenylbutanoic acid can be recrystallized from a mixture of water and ethanol to yield a pure product.

Step 2: Synthesis of 1,4-Diphenylbutane via Clemmensen Reduction

This procedure describes the reduction of the keto-acid intermediate.

Materials and Equipment:

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

4-Oxo-4-phenylbutanoic acid (from Step 1)

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare the zinc amalgam by adding 50 g of zinc dust to a solution of 5 g of mercuric chloride in 50 mL of water and 2.5 mL of concentrated hydrochloric acid. Stir the mixture for 10 minutes, then decant the aqueous solution.

-

In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, place the freshly prepared zinc amalgam.

-

Add 75 mL of water, 175 mL of concentrated hydrochloric acid, and 50 mL of toluene.

-

Add 20 g (0.11 mol) of 4-oxo-4-phenylbutanoic acid to the flask.

-

Heat the mixture to a gentle reflux and maintain it for 4-6 hours. Add 50 mL of concentrated hydrochloric acid every hour during the reflux.

-

After cooling, separate the organic layer. Extract the aqueous layer with two 50 mL portions of toluene.

-

Combine the organic layers, wash with water, and then with a 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and remove the toluene by distillation.

-

The crude 1,4-diphenylbutane can be purified by vacuum distillation or recrystallization from ethanol.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1,4-diphenylbutane.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Benzene | C₆H₆ | 78.11 | Starting Material |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | Reagent |

| Aluminum Chloride | AlCl₃ | 133.34 | Catalyst |

| 4-Oxo-4-phenylbutanoic acid | C₁₀H₁₀O₃ | 178.18 | Intermediate |

| Zinc Amalgam | Zn(Hg) | - | Reducing Agent |

| Hydrochloric Acid | HCl | 36.46 | Reagent |

| 1,4-Diphenylbutane | C₁₆H₁₈ | 210.32 | Final Product |

Table 2: Physical and Spectroscopic Data

| Compound | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-Oxo-4-phenylbutanoic acid | 114-116 | - | 11.5 (s, 1H), 8.0-7.9 (m, 2H), 7.6-7.4 (m, 3H), 3.3 (t, 2H), 2.8 (t, 2H) | 202.1, 178.5, 136.5, 133.5, 128.8, 128.2, 33.5, 28.2 |

| 1,4-Diphenylbutane | 52-54 | 297 | 7.3-7.1 (m, 10H), 2.6 (t, 4H), 1.7 (m, 4H) | 142.7, 128.4, 128.2, 125.7, 35.8, 31.4 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of the experimental procedure.

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The described two-step synthesis of 1,4-diphenylbutane via Friedel-Crafts acylation followed by Clemmensen reduction offers a robust and reliable method for obtaining this important chemical intermediate. The detailed protocols and data provided in this guide are intended to support researchers and professionals in the successful execution of this synthesis in a laboratory setting. Careful adherence to the experimental procedures and safety precautions is essential for achieving high yields and purity of the final product.

An In-depth Technical Guide to Diphenylbutanes: Nomenclature, Properties, and Synthesis

Introduction

The query for "1,1-Diphenylbutane" presents a notable ambiguity within chemical literature and databases. While the structure can be hypothetically drawn, it represents a geminal-diphenylalkane, a class of compounds that can exhibit steric strain and may be less common than their isomers. Searches for this specific compound predominantly yield information on its more stable and well-documented isomers: 1,2-Diphenylbutane, 1,3-Diphenylbutane, and 1,4-Diphenylbutane. This technical guide will provide a comprehensive overview of these isomers, addressing their IUPAC nomenclature, synonyms, physicochemical properties, and detailed experimental protocols for their synthesis. This approach aims to provide a thorough resource for researchers, scientists, and drug development professionals by focusing on the scientifically established isomers of diphenylbutane.

Isomeric Landscape of Diphenylbutane

The structural diversity of diphenylbutane arises from the various possible arrangements of the two phenyl groups on the four-carbon butane chain. The following diagram illustrates the relationship between the hypothetical this compound and its more prevalent isomers.

Figure 1: Logical relationship illustrating the ambiguity of "this compound" and its connection to documented isomers.

1,2-Diphenylbutane

IUPAC Name and Synonyms

| Identifier | Value |

| IUPAC Name | 1-phenylbutan-2-ylbenzene[1] |

| CAS Number | 5223-59-6[2][3] |

| Synonyms | Benzene, 1,1'-(1-ethyl-1,2-ethanediyl)bis- |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ | [2][4] |

| Molecular Weight | 210.31 g/mol | [2][4] |

| Density | 1.009 g/mL | [5] |

| Enthalpy of Combustion (liquid) | -8891 kJ/mol | [2] |

1,3-Diphenylbutane

IUPAC Name and Synonyms

| Identifier | Value |

| IUPAC Name | 4-phenylbutan-2-ylbenzene[6] |

| CAS Number | 1520-44-1[7][8] |

| Synonyms | Butane-1,3-diyldibenzene, 1,1'-(1-Methyl-1,3-propanediyl)bis[benzene], 2,4-Diphenylbutane |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ | [8] |

| Molecular Weight | 210.32 g/mol | [8] |

| Appearance | Colourless Oil | [8] |

| Boiling Point | 295 °C | [9] |

| Storage Temperature | 2-8°C in an amber vial, under refrigeration. | [8] |

1,4-Diphenylbutane

IUPAC Name and Synonyms

| Identifier | Value |

| IUPAC Name | 4-phenylbutylbenzene[10][] |

| CAS Number | 1083-56-3[10][] |

| Synonyms | Butane, 1,4-diphenyl-, 1,1'-(1,4-butanediyl)bisbenzene, (4-Phenylbutyl)benzene |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ | [12] |

| Molecular Weight | 210.31 g/mol | [12] |

| Appearance | Colorless to light yellow crystal or solid.[13] | |

| Melting Point | 52-53 °C | [][13] |

| Boiling Point | 122-128 °C at 2 mmHg | [][13] |

| Solubility | Good solubility in organic solvents, poor solubility in water.[13] |

Experimental Protocols

Synthesis of 1,4-Diphenylbutane

A method for the synthesis of 1,4-diphenylbutane involves the use of toluene as a starting material.[14]

Materials:

-

Toluene

-

n-Butyllithium (n-BuLi) (2.5 M in hexane)

-

Tetrahydrofuran (THF)

-

1,2-dichloroethane

-

Anhydrous magnesium sulfate

-

Argon gas

Procedure:

-

Under an argon atmosphere, add 10 mL of toluene to a dry reaction vessel at 20 °C.

-

With stirring, slowly add 8 mL of n-butyllithium (2.5 M hexane solution) dropwise.

-

After the addition is complete, slowly add 10 mL of tetrahydrofuran dropwise.

-

Allow the reaction to proceed at 20 °C for 3 hours.

-

Slowly add 1.2-dichloroethane dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to proceed for an additional 3 hours.

-

Quench the reaction with water.

-

Perform a liquid-liquid extraction to separate the organic layer.

-

Dry the organic layer with anhydrous magnesium sulfate and filter.

-

Purify the product by vacuum distillation to obtain 1,4-diphenylbutane.

A reported yield for a similar synthesis of 1,3-diphenylpropane using methylene chloride was 63%.[14]

Another general procedure for the synthesis of 1,4-diphenylbutane involves a photocatalytic cross-coupling reaction.[15]

Materials:

-

Aryl-halide (e.g., Iodobenzene)

-

Ir(dtbbpy)(ppy)₂PF₆ (photocatalyst)

-

NiCl₂·glyme (nickel catalyst)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

N,N-diisopropylethylamine (DIPEA)

-

Acetonitrile (MeCN)

-

Ethylene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a 10 mL Schlenk flask equipped with a magnetic stirrer bar, add the aryl-halide (0.2 mmol, 1 equiv.), Ir(dtbbpy)(ppy)₂PF₆ (1.8 mg, 0.002 mmol, 1 mol%), and NiCl₂·glyme (4.4 mg, 0.02 mmol, 10 mol%) in MeCN (4.0 mL).

-

Seal the flask and degas the mixture by vacuum evacuation followed by backfilling with ethylene three times.

-

Subsequently add TMEDA (60 μL, 2 equiv.) and DIPEA (70 μL, 2 equiv.) in this order.

-

Irradiate the mixture with a blue LED (18 W) with an ethylene balloon for 24 hours at 25 °C.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, add water (30 mL) and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (3 times), and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography (hexane or hexane/ethyl acetate) to yield 1,4-diphenylbutane.

A reported yield for this type of reaction is 87%.[15]

Biological Activities and Applications

While specific signaling pathways involving diphenylbutanes are not extensively documented, these compounds are utilized in various research contexts:

-

1,3-Diphenylbutane has been employed in analytical and biological studies for the identification of print-related contaminants in food packaging.[8] It also serves as a model compound for studying the degradation and recycling of polystyrene, with research focusing on its acid-catalyzed aerobic oxidation.[7]

-

1,4-Diphenylbutane is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals.[] Its conformational properties have been studied to understand non-covalent interactions in larger molecules.[]

Conclusion

While the term "this compound" is ambiguous, its isomers, particularly 1,2-, 1,3-, and 1,4-diphenylbutane, are well-characterized compounds with defined properties and synthetic routes. This guide provides a detailed overview of these isomers, offering valuable information for researchers in organic synthesis, materials science, and analytical chemistry. The provided experimental protocols offer practical guidance for the preparation of these important chemical building blocks. Further research into the biological activities of these compounds could reveal novel applications in drug discovery and development.

References

- 1. 1,2-Diphenylbutane | 5223-59-6 | Benchchem [benchchem.com]

- 2. 1,2-Diphenylbutane [webbook.nist.gov]

- 3. 1,2-Diphenylbutane [webbook.nist.gov]

- 4. 1,2-diphenylbutane [webbook.nist.gov]

- 5. 1,2-diphenylbutane [stenutz.eu]

- 6. chemydata.com [chemydata.com]

- 7. 1,3-Diphenylbutane | 1520-44-1 | Benchchem [benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 1,3-diphenylbutane [stenutz.eu]

- 10. chemydata.com [chemydata.com]

- 12. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. CN106631652B - A method of synthesis diphenyl alkane compound - Google Patents [patents.google.com]

- 15. 1,4-DIPHENYLBUTANE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Core Chemical Reactions of 1,1-Diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 1,1-diphenylbutane, a molecule of interest in organic synthesis and as a structural motif in various compounds. This document details plausible synthetic routes, potential degradation pathways, and predicted metabolic transformations, supported by experimental principles and data from analogous compounds.

I. Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry methodologies. The most viable routes include the Grignard reaction and the Friedel-Crafts alkylation, with the Grignard reaction generally offering better control and higher yields of the desired product.

A. Grignard Reaction: A Preferred Synthetic Route

The Grignard reaction provides a robust method for the synthesis of this compound by reacting a propyl Grignard reagent with benzophenone, or more strategically, by reacting phenylmagnesium bromide with butyrophenone. The latter is often preferred due to the commercial availability and stability of the starting materials.

This protocol is adapted from standard Grignard synthesis procedures.

Materials:

-

Butyrophenone

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise via a dropping funnel. The reaction is initiated, often with a small crystal of iodine, and proceeds under reflux until the magnesium is consumed.

-

Reaction with Butyrophenone: The Grignard reagent is cooled to 0°C. A solution of butyrophenone in anhydrous diethyl ether is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution, followed by 1 M hydrochloric acid to dissolve the magnesium salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.

Expected Yield: While specific yields for this exact reaction are not widely reported, similar Grignard reactions with ketones and phenylmagnesium bromide typically afford yields in the range of 60-80%.

B. Friedel-Crafts Alkylation

In theory, this compound could be synthesized via the Friedel-Crafts alkylation of benzene with a suitable four-carbon alkylating agent, such as 1,1-dichlorobutane, in the presence of a Lewis acid catalyst like aluminum chloride. However, this method is prone to significant drawbacks.

Challenges:

-

Carbocation Rearrangement: The primary carbocation that would be formed from 1-chlorobutane is highly unstable and would readily rearrange to a more stable secondary carbocation, leading to the formation of sec-butylbenzene as the major product, not 1-phenylbutane. The subsequent phenylation would also be subject to rearrangements.

-

Polyalkylation: The initial alkylation product is more reactive than the starting material, leading to the formation of polyalkylated byproducts.

Due to these limitations, Friedel-Crafts alkylation is not the recommended method for the clean synthesis of this compound.

II. Degradation and Metabolism of this compound

The degradation of this compound, whether through environmental microbial action or metabolic processes in higher organisms, is predicted to follow pathways established for other alkylbenzenes. The presence of two phenyl groups on the same carbon atom introduces steric hindrance that may influence the rate and regioselectivity of these reactions.

A. Predicted Metabolic Pathway

The metabolism of xenobiotics like this compound primarily occurs in the liver and involves a series of enzymatic reactions aimed at increasing water solubility to facilitate excretion. The predicted pathway is based on the known metabolism of similar compounds like n-butylbenzene.[1]

Phase I Reactions (Functionalization):

-

Hydroxylation of the Butyl Chain: The initial and most probable metabolic step is the cytochrome P450-mediated hydroxylation of the butyl chain. This can occur at the terminal (ω) or sub-terminal (ω-1, ω-2) positions.

-

Aromatic Hydroxylation: Hydroxylation of the phenyl rings is also possible, leading to the formation of phenolic metabolites.

Phase II Reactions (Conjugation):

-

The hydroxylated metabolites from Phase I are subsequently conjugated with polar molecules such as glucuronic acid or sulfate to form highly water-soluble conjugates that can be readily excreted in urine.

Caption: Predicted metabolic pathway of this compound.

B. Environmental Biodegradation

In the environment, microbial degradation is the primary mechanism for the breakdown of this compound. The pathways are expected to be similar to those observed for other aromatic hydrocarbons.

-

Aerobic Degradation: Under aerobic conditions, bacteria typically initiate the degradation of alkylbenzenes by mono- or dioxygenase-catalyzed oxidation of the aromatic ring or the alkyl side chain.

-

Anaerobic Degradation: In the absence of oxygen, anaerobic bacteria can degrade alkylbenzenes through different activation mechanisms, such as the addition of fumarate to the alkyl chain.

III. Other Key Chemical Reactions

A. Dehydrogenation

Catalytic dehydrogenation of this compound would be expected to yield 1,1-diphenylbut-1-ene. This reaction typically requires a metal catalyst (e.g., Pt, Pd) and high temperatures.

Caption: Dehydrogenation of this compound.

B. Oxidation

Strong oxidizing agents, such as potassium permanganate or chromic acid, would likely lead to the cleavage of the carbon-carbon bonds in this compound. Oxidation at the benzylic position is a probable outcome. Under harsh conditions, this could lead to the formation of benzophenone and butyric acid, or further oxidation products.

IV. Quantitative Data Summary

The following table summarizes the expected quantitative data for the key reactions of this compound, based on analogous reactions reported in the literature.

| Reaction | Reagents and Conditions | Product(s) | Expected Yield | Reference/Analogy |

| Synthesis (Grignard) | Butyrophenone, Phenylmagnesium bromide, Anhydrous Et2O, then H3O+ | This compound | 60-80% | General Grignard reactions |

| Dehydrogenation | Pt or Pd catalyst, Heat | 1,1-Diphenylbut-1-ene | Variable | Catalytic dehydrogenation of alkanes |

| Oxidation | Hot, acidic KMnO4 | Benzophenone, Butyric acid (and further oxidation products) | Variable | Oxidation of alkylbenzenes |

V. Conclusion

This technical guide has outlined the primary chemical reactions involving this compound. The Grignard reaction stands out as the most effective synthetic route. The degradation and metabolic pathways are predicted to follow established patterns for alkylbenzenes, primarily involving oxidative processes. Further research is warranted to obtain specific quantitative data and to fully elucidate the reaction mechanisms and metabolic fate of this compound.

References

Navigating the Research Chemical Landscape: A Guide to Diphenylbutane Isomers and Derivatives

Commercially Available Diphenylbutane Isomers and Derivatives

While the direct procurement of 1,1-Diphenylbutane for research is not feasible, several structural isomers and derivatives can be sourced from various chemical suppliers. These compounds offer alternative scaffolds for chemical synthesis and biological screening. The following table summarizes the available compounds, their key properties, and identifies some commercial suppliers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reputable Suppliers |

| 1,3-Diphenylbutane | 1520-44-1 | C₁₆H₁₈ | 210.32 | Pharmaffiliates, Fluorochem, Benchchem, LGC Standards |

| 1,4-Diphenylbutane | 1083-56-3 | C₁₆H₁₈ | 210.31 | Sigma-Aldrich, Sarchem Labs, BOC Sciences, Simson Pharma, ChemicalBook, Biosynth |

| This compound-1,2-diol | 108843-02-3 | C₁₆H₁₈O₂ | 242.31 | Sigma-Aldrich |

| This compound-1,4-diol | 1023-94-5 | C₁₆H₁₈O₂ | 242.31 | Sigma-Aldrich, Parchem, ChemicalRegister, Benchchem |

Representative Experimental Protocol: Synthesis of this compound-1,4-diol

Due to the absence of commercially available this compound, a specific experimental protocol for its direct use is unavailable. Instead, this section details a representative synthetic protocol for a related, commercially available derivative: this compound-1,4-diol. This synthesis provides a practical example of how a researcher might prepare a diphenylbutane derivative in a laboratory setting.

Objective: To synthesize this compound-1,4-diol from γ-butyrolactone and a Grignard reagent.

Materials:

-

γ-butyrolactone

-

2 M solution of phenylmagnesium bromide in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

2 N hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4.33 g (50.3 mmol) of γ-butyrolactone in 60 ml of anhydrous THF, add 60 ml (120 mmol) of a 2 M solution of phenylmagnesium bromide in THF dropwise over 50 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution, followed by 2 N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound-1,4-diol can be further purified by recrystallization or column chromatography.

Visualizing the Workflow

To clearly illustrate the experimental process, the following diagrams outline the logical flow of the synthesis and a general workflow for sourcing and utilizing a research chemical.

Caption: Synthetic workflow for this compound-1,4-diol.

Caption: General workflow for sourcing and using a research chemical.

An In-depth Technical Guide to the Thermophysical Properties of 1,4-Diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermophysical properties of 1,4-diphenylbutane. The information is compiled from various scientific databases and chemical supplier information, offering a centralized resource for professionals in research and development. This document presents key quantitative data in structured tables, details common experimental methodologies for property determination, and includes a visual workflow for the experimental process.

Core Thermophysical Property Data

The following tables summarize the available quantitative data for the key thermophysical properties of 1,4-diphenylbutane.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈ | [1] |

| Molecular Weight | 210.31 g/mol | [1] |

| Appearance | White crystals or colorless crystalline solid | [2][3] |

| CAS Number | 1083-56-3 | [1] |

Table 2: Thermal Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 52-53°C | - | [2][3][][5] |

| 52°C | - | [6] | |

| 57-61°C | - | [7] | |

| Boiling Point | 317°C | Atmospheric Pressure (760 mmHg) | [6] |

| 122-128°C | 2 mmHg | [2][3][][5] | |

| approx. 430°C | - | [7] | |

| Flash Point | 151.3°C | - | [2][3] |

Table 3: Density

| Property | Value | Source(s) |

| Density | 0.973 g/cm³ | [2][] |

| 0.9880 g/cm³ (estimate) | [5][7] |

Table 4: Critically Evaluated Data Availability from NIST/TRC Web Thermo Tables

The following properties have been critically evaluated and are available through the NIST/TRC Web Thermo Tables. The data is typically presented as a function of temperature and/or pressure.

| Property | Temperature Range | No. of Experimental Data Points |

| Liquid Density | 325.4 K to 792 K | 1 |

| Liquid Viscosity | 332.975 K to 790 K | 4 |

| Liquid Thermal Conductivity | 330 K to 710 K | Not specified |

| Vapor Pressure | 325.4 K to 792 K | Not specified |

| Heat Capacity (Liquid) | Not specified | Not specified |

Experimental Protocols for Thermophysical Property Determination

Density Measurement

Method: Pycnometry

A common and precise method for determining the density of liquids and solids is by using a pycnometer, a glass flask with a specific, accurately known volume.

-

Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m_pyc).

-

Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a constant temperature. The mass of the filled pycnometer is measured (m_pyc+ref), and the volume of the pycnometer (V_pyc) is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (1,4-diphenylbutane in its molten state if necessary) at the same constant temperature. The mass of the pycnometer with the sample is determined (m_pyc+sample).

-

Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m_pyc+sample - m_pyc) / V_pyc

Viscosity Measurement

Method: Capillary Viscometry (e.g., Ubbelohde Viscometer)

Capillary viscometers are widely used to measure the kinematic viscosity of liquids. The Ubbelohde viscometer is a common type.

-

Sample Preparation: A known volume of the liquid sample is introduced into the viscometer.

-

Thermal Equilibration: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.

-

Measurement: The liquid is drawn up into the capillary tube by suction. The time it takes for the liquid to flow between two marked points on the capillary under the influence of gravity is measured.

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer constant (C), which is determined by calibrating with a liquid of known viscosity: ν = C * t. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature: η = ν * ρ.

Thermal Conductivity Measurement

Method: Transient Hot-Wire Method

The transient hot-wire method is a precise and widely used technique for measuring the thermal conductivity of fluids.

-

Apparatus: A thin platinum wire is submerged in the liquid sample. This wire serves as both a heating element and a temperature sensor.

-

Measurement: A step-wise electrical current is passed through the wire, causing its temperature to rise. The rate of this temperature increase is precisely measured over a short period (typically a few seconds).

-

Principle: The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding fluid. A fluid with higher thermal conductivity will dissipate the heat from the wire more effectively, resulting in a slower temperature rise.

-

Calculation: The thermal conductivity is determined from the slope of the line plotting the temperature increase versus the logarithm of time, based on the theory of transient heat conduction.

Heat Capacity Measurement

Method: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the amount of heat required to change the temperature of a sample.

-

Sample Preparation: A small, accurately weighed amount of the sample is sealed in a sample pan. An empty pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC instrument and heated or cooled at a controlled rate over a defined temperature range.

-

Principle: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is proportional to the heat capacity of the sample.

-

Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same experimental conditions.

Vapor Pressure Measurement

Method: Knudsen Effusion Method

For substances with low vapor pressure, the Knudsen effusion method is a common technique.

-

Apparatus: A small amount of the sample is placed in a temperature-controlled effusion cell, which has a small orifice.

-

Measurement: The cell is placed in a high-vacuum chamber. The rate of mass loss of the sample due to effusion (the escape of vapor through the orifice) is measured over time using a microbalance.

-

Principle: The rate of effusion is directly proportional to the vapor pressure of the substance at that temperature.

-

Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Hertz-Knudsen equation.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of thermophysical properties.

Caption: Generalized workflow for thermophysical property determination.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure of 1,4-Diphenylbutane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structures of 1,4-diphenylbutane derivatives, compounds of significant interest in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships, designing novel therapeutic agents, and engineering materials with tailored properties. This document offers a comprehensive overview of the crystallographic data for key derivatives, detailed experimental protocols for their characterization, and a visual representation of the analytical workflow.

Core Crystallographic Data of 1,4-Diphenylbutane Derivatives

The following tables summarize the essential crystallographic parameters for two derivatives of 1,4-diphenylbutane, providing a basis for comparative structural analysis.

Table 1: Crystallographic Data for 1,4-Diphenylbutane-1,4-dione

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2 |

| Unit Cell Dimensions | |

| a | 8.3781 (13) Å |

| b | 14.161 (2) Å |

| c | 5.3186 (8) Å |

| α, β, γ | 90°, 90°, 90° |

| Volume (V) | 631.00 (17) ų |

| Molecules per unit cell (Z) | 2 |

| Temperature (T) | 298 (2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Data Collection & Refinement | |

| Reflections collected | 4063 |

| Independent reflections | 762 |

| R-factor (Rint) | 0.163 |

| Final R indices [I > 2σ(I)] | R₁ = 0.054, wR₂ = 0.129 |

| Goodness-of-fit (S) | 1.05 |

Data sourced from Acta Crystallographica Section E, 2008.[1][2][3]

Table 2: Crystallographic Data for 1,4-Bis(4-chlorophenyl)butane-1,4-dione

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂Cl₂O₂ |

| Molecular Weight | 307.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| Unit Cell Dimensions | |

| a | 10.3663 (2) Å |

| b | 5.2532 (1) Å |

| c | 26.1125 (6) Å |

| α, γ | 90° |

| β | 95.272 (2)° |

| Volume (V) | 1415.97 (5) ų |

| Molecules per unit cell (Z) | 4 |

| Temperature (T) | 298 (2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Data Collection & Refinement | |

| Reflections collected | 14170 |

| Independent reflections | 2789 |

| R-factor (Rint) | 0.046 |

| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.117 |

| Goodness-of-fit (S) | 1.04 |

Data sourced from Acta Crystallographica Section E, 2008.

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring meticulous execution.[4][5] The following protocols provide a detailed methodology for the synthesis, crystallization, and X-ray diffraction analysis of 1,4-diphenylbutane derivatives.

Synthesis and Crystallization

1. Synthesis of 1,4-Diphenylbutane-1,4-dione: The synthesis of the title compound can be achieved following previously established methods.[1][2] A common route involves the Friedel-Crafts acylation of benzene with succinyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

2. Synthesis of 1,4-Bis(4-chlorophenyl)butane-1,4-dione: This derivative can be synthesized using a similar Friedel-Crafts acylation procedure, substituting chlorobenzene for benzene as the starting aromatic compound.

3. Crystallization: The crucial step of growing diffraction-quality single crystals is often the most challenging.[4]

-

Method: Slow evaporation is a widely used technique for small molecules.

-

Procedure for 1,4-Diphenylbutane-1,4-dione: Colorless crystals suitable for X-ray analysis were obtained by the slow evaporation of a solution of the compound in a 1:3 mixture of ethyl acetate and cyclohexane at room temperature.[1][2]

-

Procedure for 1,4-Bis(4-chlorophenyl)butane-1,4-dione: Single crystals were grown by the slow evaporation of a solution in a 1:2 mixture of dichloromethane and methanol at 293 K.

Single-Crystal X-ray Diffraction Analysis

This technique allows for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[6][7]

1. Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

2. Data Collection:

-

Instrumentation: A diffractometer equipped with a CCD area detector, such as a Bruker SMART CCD, is used for data collection.[1]

-

X-ray Source: A monochromatic X-ray beam, typically from a molybdenum (Mo) or copper (Cu) target, is directed at the crystal.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected at different orientations.[5]

3. Data Reduction:

-

The raw diffraction data is processed to integrate the intensities of the individual reflections.

-

Corrections are applied for factors such as Lorentz and polarization effects, and absorption. A multi-scan absorption correction (e.g., using SADABS) is often employed.[1]

4. Structure Solution and Refinement:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, often with software like SHELXS.[3]

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using a full-matrix least-squares method (e.g., with SHELXL) to achieve the best fit between the observed and calculated diffraction data.[3] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1][3]

Visualizing the Crystallographic Workflow

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural model.

References

- 1. 1,4-Diphenyl-1,3-butadiene, (1Z,3Z)- | C16H14 | CID 1551380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Butanedione, 1,4-diphenyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. trans,trans-1,4-Diphenyl-1,3-butadiene | C16H14 | CID 641683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of meso-3,3′-(1,4-phenylene)bis(2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Health and Safety Guide for 1,1-Diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing the Data Gap for 1,1-Diphenylbutane

Hazard Identification and Classification

As a member of the aromatic hydrocarbon family, this compound is anticipated to share toxicological properties with other alkylbenzenes. The primary hazards associated with this class of chemicals include:

-

Flammability: Aromatic hydrocarbons are typically flammable liquids.[1]

-

Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[2]

-

Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.[2]

-

Systemic Toxicity: Absorption through the skin, inhalation, or ingestion may lead to systemic toxic effects. The central nervous system, liver, and kidneys are potential target organs for aromatic hydrocarbons.[3]

-

Aspiration Hazard: If swallowed, aspiration into the lungs can cause chemical pneumonitis.

Based on analogues, the following GHS classifications may be applicable:

-

Flammable Liquids

-

Skin Irritation

-

Eye Irritation

-

Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation, Central nervous system depression)

Physical and Chemical Properties (Data from Analogues)

Due to the lack of specific data for this compound, the following table summarizes properties for the closely related isomer, 1,4-Diphenylbutane. This information should be used as an estimation.

| Property | Value (for 1,4-Diphenylbutane) |

| Molecular Formula | C₁₆H₁₈ |

| Molecular Weight | 210.32 g/mol |

| Appearance | Colorless Oil |

| Storage Temperature | 2-8°C in an amber vial, under refrigeration |

Exposure Controls and Personal Protection

Given the unknown toxicological profile, stringent exposure controls are paramount.

4.1. Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Use explosion-proof electrical equipment where vapors may accumulate.[4]

-

Ensure eyewash stations and safety showers are readily accessible.

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected before each use.

-

A lab coat or chemical-resistant apron should be worn.

-

-

Respiratory Protection: If working outside a fume hood or if vapor concentrations are expected to be high, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling, Storage, and Disposal

5.1. Handling:

-

Avoid direct contact with skin, eyes, and clothing.[4]

-

Do not inhale vapors or mists.[4]

-

Use non-sparking tools and take precautionary measures against static discharge.[4]

-

Wash hands thoroughly after handling.

5.2. Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

-

Store separately from oxidizing agents and other incompatible materials.

5.3. Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain.

-

Contaminated containers should be treated as hazardous waste.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols: In Vitro Cytotoxicity Assessment

To address the gap in toxicological data, initial screening for cytotoxicity is a fundamental step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

7.1. Principle:

The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in the amount of formazan produced correlates with a reduction in cell viability.[5]

7.2. Materials:

-

Cell line of interest (e.g., HepG2 for hepatotoxicity)

-

Complete cell culture medium

-

96-well microplates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

7.3. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the test compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Caption: General workflow for chemical hazard assessment.

Conclusion

The absence of specific toxicological data for this compound necessitates a cautious and proactive approach to its handling and use in a research setting. By adhering to the principles of chemical safety for aromatic hydrocarbons, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can minimize potential risks. The provided experimental protocol for in vitro cytotoxicity serves as a starting point for characterizing the biological activity of this compound. Further investigation into its toxicological properties is warranted to establish a comprehensive safety profile.

References

An In-depth Technical Guide on the Discovery and History of Substituted Diphenylalkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of substituted diphenylalkanes, a significant class of organic compounds with profound historical and ongoing impacts in the fields of agriculture, public health, and environmental science. This document delves into the technical details of their development, physicochemical properties, and biological interactions, with a focus on key compounds such as dichlorodiphenyltrichloroethane (DDT), methoxychlor, and dichlorodiphenyldichloroethane (DDD).

Discovery and Historical Context

The story of substituted diphenylalkanes is centrally linked to the discovery of the insecticidal properties of DDT.

-

1874: The initial synthesis of DDT was accomplished by the Austrian chemist Othmar Zeidler. However, its potent biological activity remained undiscovered for another 65 years.[1]

-

1939: The Swiss chemist Paul Hermann Müller, while working for J. R. Geigy (now part of Novartis), systematically screened compounds for insecticidal activity. In his 350th attempt, he discovered the remarkable efficacy of DDT against a housefly, a breakthrough that would change the course of pest control.[1]